molecular formula C18H18N2O2S B7468645 {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine

{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine

Cat. No.: B7468645
M. Wt: 326.4 g/mol
InChI Key: OAHWQVWCVFAYLI-UHFFFAOYSA-N
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Description

{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methanamine group attached to a phenyl ring, which is further substituted with a 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reaction: The thiazole ring is then subjected to a substitution reaction with a 3,4-dimethoxyphenyl derivative. This step often requires the use of a strong base and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

    Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the phenyl ring. This can be achieved through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In the field of medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new medications for treating various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the production of high-performance materials.

Mechanism of Action

The mechanism of action of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the thiazole ring.

    Mescaline: Another compound with a similar phenethylamine backbone but with additional methoxy groups.

Uniqueness

{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is unique due to the presence of both the thiazole ring and the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-16-8-7-14(9-17(16)22-2)15-11-23-18(20-15)13-5-3-12(10-19)4-6-13/h3-9,11H,10,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWQVWCVFAYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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